molecular formula C10H10N2O4 B1273894 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid CAS No. 49671-84-3

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Cat. No. B1273894
CAS RN: 49671-84-3
M. Wt: 222.2 g/mol
InChI Key: FUOWVFMEVIDAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives is a topic of interest due to their potential biological activities. In one study, a series of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives were synthesized using Knoevenagel condensation of chromen-2-one derivatives with 2-mercaptobenzimidazole, catalyzed by iodine . This method showcases the versatility of benzimidazole compounds in forming biologically active agents through the introduction of sulfur-containing substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. Vibrational spectroscopy and quantum computational studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have provided insights into the optimized geometrical structure, electronic, and vibrational features of these compounds . The study utilized B3LYP/6-311++G(d,p) basis set for theoretical calculations, which were in good agreement with experimental data, indicating the reliability of the computational methods in predicting molecular properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions that are essential for their biological functions. The synthesis process often involves the formation of intermediates that undergo further reactions to yield the final product. For instance, the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid involved thermal heterocyclization and base-promoted cycle opening of an intermediate . These reactions demonstrate the complexity and specificity of chemical transformations in the synthesis of benzimidazole-related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The vibrational spectroscopy study of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid revealed the compound's fundamental modes and provided a characterization of its vibrational assignments . Additionally, the study of the compound's electronic properties, such as HOMO and LUMO energies, indicated the possibility of charge transfer within the molecule, which is important for its reactivity and potential as a drug candidate.

Scientific Research Applications

  • Antiparasitic and Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : Benzimidazolyl-2-hydrazones, a class of compounds related to benzimidazole, have been synthesized with the aim of developing compounds that combine anthelmintic (anti-parasitic) with antioxidant properties .
    • Method : The anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
    • Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .
  • Vibrational Spectroscopy and Molecular Docking Studies

    • Field : Computational Chemistry
    • Application : Benzimidazole derivatives have been studied using vibrational spectroscopy, quantum computational, and molecular docking methods .
    • Method : The optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid were provided using the B3LYP/6-311++G (d,p) basis set .
    • Results : Theoretical and actual NMR chemical shifts were found to be quite similar. The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated .
  • Potential Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : Organometallic complexes of the general formula [MIICl( 6-p-cymene)(L)]Cl, where M = Ru or Os and L = 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines (L1 L3) have been synthesized . These are known as potential cyclin-dependent kinase (Cdk) inhibitors .
    • Method : The multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines (L1 L3), which was reported by other researchers, has been modified .
    • Results : Structure activity relationships with regard to cytotoxicity and cell cycle effects in human cancer cells, as well as Cdk inhibitory activity, are also reported .
  • Antiparasitic and Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized . These compounds combine anthelmintic with antioxidant properties .
    • Method : The anthelmintic activity on encapsulated T. spiralis was studied in vitro . The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
    • Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin . Two of the compounds killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .
  • Antitumor Agents

    • Field : Medicinal Chemistry
    • Application : A set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated .
    • Method : The compounds were synthesized and their antiproliferative activity was evaluated using the MTT assay .
    • Results : Some of the compounds exhibited significant antiproliferative activity on four selected tumor cell lines (i.e., HepG2, SK-OV-3, NCI-H460, and BEL-7404), while all these compounds displayed no significant toxicity to normal cells .
  • Antioxidant Activity

    • Field : Medicinal Chemistry
    • Application : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized . These compounds combine anthelmintic with antioxidant properties .
    • Method : The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
    • Results : The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-7(8(14)10(15)16)9-11-5-3-1-2-4-6(5)12-9/h1-4,7-8,13-14H,(H,11,12)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWVFMEVIDAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385219
Record name 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

CAS RN

49671-84-3
Record name 3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Reactant of Route 4
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Reactant of Route 5
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
Reactant of Route 6
Reactant of Route 6
3-(1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid

Citations

For This Compound
2
Citations
A Stamatiou, PG Loutzenhiser, A Steinfeld - CHIMIA, 2010 - ojs.chimia.ch
Syngas production via a two-step H2O/CO2-splitting thermochemical cycle based on Zn/ZnO and FeO/Fe3O4 redox reactions is considered using highly concentrated solar process heat…
Number of citations: 6 ojs.chimia.ch
FM Shaikh - 2020 - search.proquest.com
The drug designing process has evolved greatly since the introduction of computers into the pharmaceutical industry, research, and academia. Traditional methods require in vitro high …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.